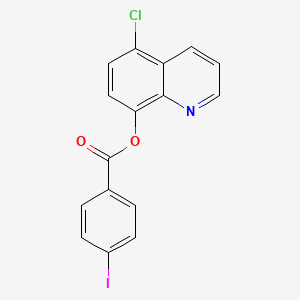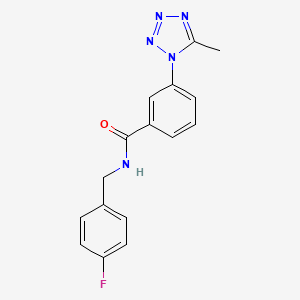
4,7-dimethoxy-N-(6-methoxypyridin-3-yl)-1-methyl-1H-indole-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,7-Dimethoxy-N-(6-methoxypyridin-3-yl)-1-methyl-1H-indole-2-carboxamide is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-dimethoxy-N-(6-methoxypyridin-3-yl)-1-methyl-1H-indole-2-carboxamide typically involves multi-step organic reactions. The starting materials might include 4,7-dimethoxyindole and 6-methoxypyridine-3-carboxylic acid. The key steps may involve:
Formation of the Indole Core: This can be achieved through Fischer indole synthesis or other indole-forming reactions.
Methoxylation: Introduction of methoxy groups at specific positions using methanol and a suitable catalyst.
Amidation: Coupling of the indole derivative with 6-methoxypyridine-3-carboxylic acid using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques like chromatography.
化学反応の分析
Types of Reactions
4,7-Dimethoxy-N-(6-methoxypyridin-3-yl)-1-methyl-1H-indole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic or nucleophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid.
Major Products Formed
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
科学的研究の応用
4,7-Dimethoxy-N-(6-methoxypyridin-3-yl)-1-methyl-1H-indole-2-carboxamide may have various scientific research applications, including:
Medicinal Chemistry: Potential use as a lead compound for drug development targeting specific receptors or enzymes.
Biological Studies: Investigation of its biological activity in cell-based assays or animal models.
Chemical Biology: Use as a probe to study biological pathways or molecular interactions.
Industrial Applications: Potential use in the synthesis of other complex organic molecules or as a catalyst in specific reactions.
作用機序
The mechanism of action of 4,7-dimethoxy-N-(6-methoxypyridin-3-yl)-1-methyl-1H-indole-2-carboxamide would depend on its specific biological target. It may interact with proteins, enzymes, or receptors, modulating their activity. The molecular targets and pathways involved would require detailed biochemical studies to elucidate.
類似化合物との比較
Similar Compounds
4,7-Dimethoxy-1H-indole-2-carboxamide: Lacks the pyridine moiety.
N-(6-Methoxypyridin-3-yl)-1-methyl-1H-indole-2-carboxamide: Lacks the methoxy groups on the indole ring.
1-Methyl-1H-indole-2-carboxamide: Lacks both the methoxy groups and the pyridine moiety.
Uniqueness
4,7-Dimethoxy-N-(6-methoxypyridin-3-yl)-1-methyl-1H-indole-2-carboxamide is unique due to the presence of both methoxy groups and the pyridine moiety, which may confer specific biological activity and chemical properties not found in similar compounds.
特性
分子式 |
C18H19N3O4 |
|---|---|
分子量 |
341.4 g/mol |
IUPAC名 |
4,7-dimethoxy-N-(6-methoxypyridin-3-yl)-1-methylindole-2-carboxamide |
InChI |
InChI=1S/C18H19N3O4/c1-21-13(18(22)20-11-5-8-16(25-4)19-10-11)9-12-14(23-2)6-7-15(24-3)17(12)21/h5-10H,1-4H3,(H,20,22) |
InChIキー |
HBZRTYXRFMQHKO-UHFFFAOYSA-N |
正規SMILES |
CN1C(=CC2=C(C=CC(=C21)OC)OC)C(=O)NC3=CN=C(C=C3)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(1-methyl-1H-indol-3-yl)-1-[4-(methylsulfonyl)piperazin-1-yl]ethanone](/img/structure/B12177492.png)



![N-benzyl-N-methyl-2-[3-(morpholin-4-yl)-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B12177516.png)

![4-phenyl-N-[3-(propan-2-yloxy)propyl]-1,2,3-thiadiazole-5-carboxamide](/img/structure/B12177528.png)
![N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-(1H-pyrrol-1-yl)-1,3-benzothiazole-6-carboxamide](/img/structure/B12177532.png)
![3,4-dihydroisoquinolin-2(1H)-yl[1-(1H-tetrazol-1-yl)cyclohexyl]methanone](/img/structure/B12177533.png)


methanone](/img/structure/B12177551.png)

![1-[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]-3-[6-(propan-2-yloxy)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]propan-1-one](/img/structure/B12177564.png)
